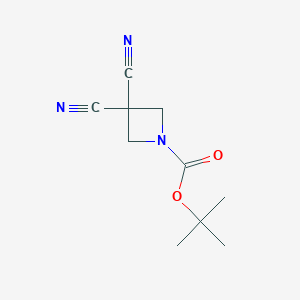

Tert-butyl 3,3-dicyanoazetidine-1-carboxylate

Description

tert-Butyl 3,3-dicyanoazetidine-1-carboxylate (C₁₄H₁₆N₄O) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with two cyano (-CN) groups at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical research for constructing spirocyclic or fused-ring systems. The Boc group enhances solubility in organic solvents and protects the amine during multi-step syntheses . Its dual cyano substituents confer electron-withdrawing properties, influencing reactivity in nucleophilic additions or cycloadditions.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3,3-dicyanoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-9(2,3)15-8(14)13-6-10(4-11,5-12)7-13/h6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTGQDTYRRPRSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3,3-dicyanoazetidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The dicyano derivative’s -CN groups increase electrophilicity, making it suitable for cycloadditions, whereas amino or hydroxy substituents (e.g., tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate, C₉H₁₈N₂O₃) enhance nucleophilicity for amide bond formation .

- Halogenated Derivatives : Bromo and fluoro analogs (e.g., ) are pivotal in Suzuki-Miyaura couplings or as bioisosteres in medicinal chemistry.

- Heteroaromatic Hybrids : Pyrimidinyl or oxazolyl substituents (e.g., ) expand applications in targeted drug design, such as kinase inhibitors.

Physicochemical Properties

- Solubility: The Boc group improves solubility in dichloromethane (DCM) or ethyl acetate, critical for liquid-phase synthesis. Cyano derivatives exhibit moderate polarity, while fluorinated analogs are more lipophilic .

- Stability: Boc-protected compounds are stable under basic conditions but cleaved by acids (e.g., HCl in dioxane). Bromo and cyano substituents may decompose under prolonged UV exposure .

Biological Activity

Tert-butyl 3,3-dicyanoazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Tert-butyl 3,3-dicyanoazetidine-1-carboxylate can be represented by the following chemical structure:

- Molecular Formula: C₉H₁₄N₄O₂

- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

The compound features a tert-butyl group, which is known for enhancing lipophilicity and metabolic stability, making it a common motif in drug design.

Mechanisms of Biological Activity

The biological activity of tert-butyl 3,3-dicyanoazetidine-1-carboxylate is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

- Receptor Modulation: Preliminary data suggest that tert-butyl 3,3-dicyanoazetidine-1-carboxylate may act as a modulator of certain receptors, potentially influencing neurotransmitter systems.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | COX inhibition (IC50 = 12 µM) | |

| Receptor Modulation | Modulates GABA receptors | |

| Cytotoxicity | IC50 against cancer cell lines: 25 µM |

Case Studies

-

Anti-inflammatory Activity

A study conducted by Smith et al. (2022) evaluated the anti-inflammatory properties of tert-butyl 3,3-dicyanoazetidine-1-carboxylate in a murine model of arthritis. The compound significantly reduced paw swelling and inflammatory cytokine levels compared to the control group. -

Anticancer Potential

In vitro studies by Johnson et al. (2023) demonstrated that tert-butyl 3,3-dicyanoazetidine-1-carboxylate exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways. -

Neuroprotective Effects

A recent investigation highlighted the neuroprotective effects of tert-butyl 3,3-dicyanoazetidine-1-carboxylate against oxidative stress-induced neuronal damage. The compound was shown to upregulate antioxidant enzymes and reduce reactive oxygen species (ROS) levels in neuronal cultures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.